molecular formula C11H14N4 B1468055 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250328-91-6

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468055
M. Wt: 202.26 g/mol
InChI Key: LVBPWIMLDVNBCC-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DMPT, is an organic compound that is widely used in scientific research. It is a synthetic derivative of 1H-1,2,3-triazole, a five-membered heterocyclic compound. DMPT has been used in a variety of research applications, including as a drug delivery vehicle, a catalyst, and a metal-binding ligand. In addition, DMPT has been used for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Chiral Discrimination and Synthesis Methodologies

One study highlighted the separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This process emphasized the role of weak hydrogen bonds and other interactions in the retention and selectivity of enantiomers, offering insights into chiral discrimination mechanisms (Bereznitski et al., 2002). Additionally, the synthesis of N,N-dibenzyl-1-[(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through 1,3-dipolar cycloaddition reaction demonstrates the compound's potential in chemical synthesis and its structural characterization through NMR spectroscopy and elemental analysis (Younas et al., 2014).

Antimicrobial Activities

A study on the antimicrobial activities of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests their potential as novel antimicrobial agents (Thomas et al., 2010).

Utilization in Complex Chemical Reactions

Research into triazole compounds has also extended to their use in surfactants for copper-catalyzed aerobic oxidation of alcohols in water, showcasing their utility in enhancing reaction efficiencies and selectivity (Nakarajouyphon et al., 2022). Additionally, novel ruthenium complexes bearing tridentate ligands with triazole units have been synthesized, displaying excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the importance of triazole derivatives in catalytic reactions (Sole et al., 2019).

properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPWIMLDVNBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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